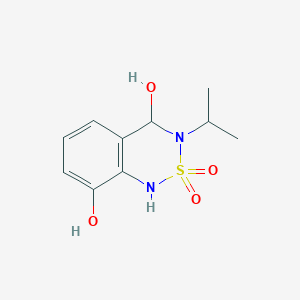
2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol is a heterocyclic compound that belongs to the class of benzothiadiazines. This compound is characterized by its unique structure, which includes a benzene ring fused with a thiadiazine ring, and two oxo groups at the 2-position. The presence of hydroxyl groups at the 4 and 8 positions further adds to its chemical complexity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with an appropriate ketone in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydro derivatives, and various substituted benzothiadiazines, depending on the specific reagents and conditions used.
科学研究应用
2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and antiviral agent.
Medicine: Research is ongoing to explore its potential as an antihypertensive and antidiabetic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. In the context of its antihypertensive effects, the compound is believed to act as a potassium channel activator, leading to vasodilation and reduced blood pressure .
相似化合物的比较
Similar Compounds
1,2,4-Benzothiadiazine-1,1-dioxide: This compound shares a similar core structure but lacks the hydroxyl groups at the 4 and 8 positions.
2,2-Dioxo-1,2,3-benzothiadiazine: Another similar compound with a different substitution pattern on the benzene ring.
Uniqueness
The presence of hydroxyl groups at the 4 and 8 positions in 2,2-Dioxo-3-propan-2-yl-1,4-dihydro-2lambda6,1,3-benzothiadiazine-4,8-diol distinguishes it from other benzothiadiazine derivatives. These hydroxyl groups contribute to its unique chemical properties and biological activities, making it a compound of significant interest in various fields of research .
属性
分子式 |
C10H14N2O4S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC 名称 |
2,2-dioxo-3-propan-2-yl-1,4-dihydro-2λ6,1,3-benzothiadiazine-4,8-diol |
InChI |
InChI=1S/C10H14N2O4S/c1-6(2)12-10(14)7-4-3-5-8(13)9(7)11-17(12,15)16/h3-6,10-11,13-14H,1-2H3 |
InChI 键 |
SAYQOXKRPIOFKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(C2=C(C(=CC=C2)O)NS1(=O)=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


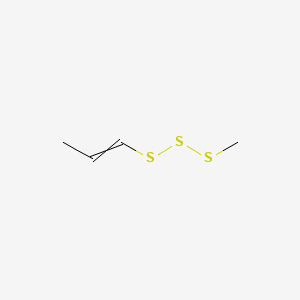
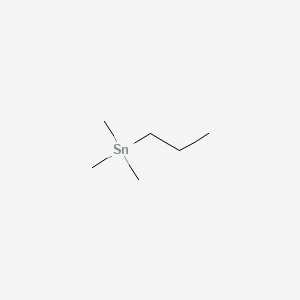
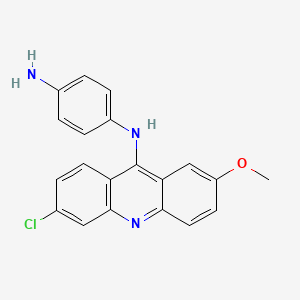
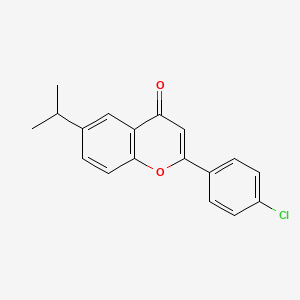
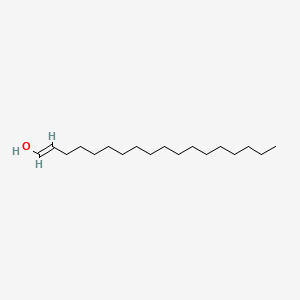
![p-tert-Octylcalix[5]arene](/img/structure/B13825978.png)
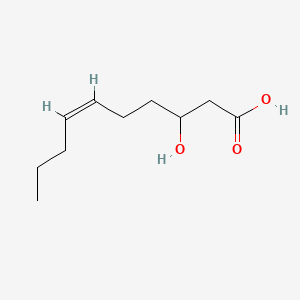
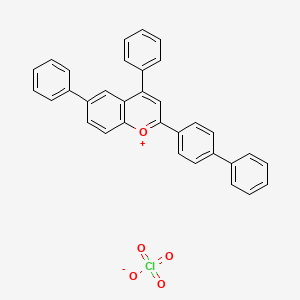
![N-[2-[2-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-2-oxoethyl]-3-nitrobenzamide](/img/structure/B13825998.png)
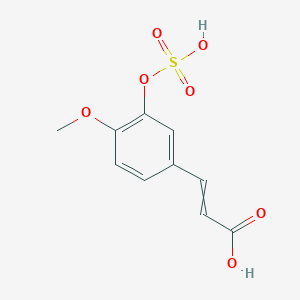
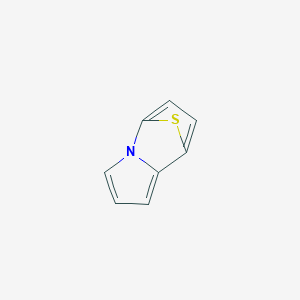

![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826012.png)
![N-[4-(dimethylamino)benzyl]-N-(tetrahydrofuran-2-ylmethyl)-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B13826016.png)
